molecular formula C9H11N3 B2714753 (1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine CAS No. 1257203-91-0

(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine

Cat. No. B2714753
CAS RN: 1257203-91-0
M. Wt: 161.208
InChI Key: XVTYDMPYGMBYBD-SSDOTTSWSA-N
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Description

“(1R)-1-pyridin-3-ylethanamine” is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.17 . It is used for research purposes .


Synthesis Analysis

A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which might be structurally similar to the compound , has been developed. This method is based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The InChI code for “(1R)-1-pyridin-3-ylethanamine” is 1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m1/s1 .


Physical And Chemical Properties Analysis

The predicted melting point of “(1R)-1-pyridin-3-ylethanamine” is 23.10° C, the boiling point is approximately 221.0° C at 760 mmHg, and the density is approximately 1.0 g/cm^3 .

Safety And Hazards

The safety data sheet for a similar compound, “®-1-(Pyridin-3-yl)ethanamine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation and serious eye irritation .

properties

IUPAC Name

(1R)-1-imidazo[1,2-a]pyridin-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7(10)8-6-11-9-4-2-3-5-12(8)9/h2-7H,10H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTYDMPYGMBYBD-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C2N1C=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=C2N1C=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine

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